molecular formula C12H14O5 B1408950 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester CAS No. 1890805-01-2

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester

Cat. No.: B1408950
CAS No.: 1890805-01-2
M. Wt: 238.24 g/mol
InChI Key: AXAADNZMISUBTR-UHFFFAOYSA-N
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Description

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid methyl ester group and a carboxy-methylethoxy substituent. Its chemical properties make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of 4-hydroxybenzoic acid and 1-carboxy-1-methylethoxy chloride in the presence of a base such as pyridine to form the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid methyl ester: Similar in structure but lacks the carboxy-methylethoxy substituent.

    4-(1-Carboxy-1-methylethoxy)-benzoic acid ethyl ester: Similar but with an ethyl ester group instead of a methyl ester group.

Uniqueness

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester is unique due to its specific ester and carboxy-methylethoxy substituents, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-methoxycarbonylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-12(2,11(14)15)17-9-6-4-8(5-7-9)10(13)16-3/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAADNZMISUBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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